2,7-Dichloro-9h-fluoren-9-ol
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Overview
Description
2,7-Dichloro-9h-fluoren-9-ol is a chemical compound belonging to the fluorene family. Fluorene derivatives have been widely studied for their diverse applications in synthetic and medical fields. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position on the fluorene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-9h-fluoren-9-ol typically involves the chlorination of fluorene followed by hydroxylation. One common method includes the reaction of fluorene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 7 positions. Subsequent hydroxylation at the 9 position can be achieved using various oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-9h-fluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,7-Dichloro-9-fluorenone.
Reduction: Formation of 2,7-Dichlorofluorene.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Dichloro-9h-fluoren-9-ol has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-9h-fluoren-9-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2,7-Dichloro-9-fluorenone: Similar structure but with a ketone group instead of a hydroxyl group.
9-Fluorenol: Lacks the chlorine atoms at the 2 and 7 positions.
2,7-Dibromo-9h-fluoren-9-ol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 2,7-Dichloro-9h-fluoren-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a precursor for various synthetic applications .
Properties
CAS No. |
7012-24-0 |
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Molecular Formula |
C13H8Cl2O |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2,7-dichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
InChI Key |
WKWQWJZQAJVZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)O |
Origin of Product |
United States |
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